molecular formula C16H18FNO B1385184 N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline CAS No. 1040687-29-3

N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline

Cat. No. B1385184
CAS RN: 1040687-29-3
M. Wt: 259.32 g/mol
InChI Key: RBFPLLHFDJTRHA-UHFFFAOYSA-N
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Description

“N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline” is a chemical compound with the molecular formula C16H18FNO . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline” is represented by the formula C16H18FNO . This indicates that the molecule is composed of 16 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom.


Physical And Chemical Properties Analysis

“N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline” has a molecular weight of 259.32 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.

Scientific Research Applications

  • pH Sensitive Probes : A study by Rhee, Levy, and London (1995) discusses the development of pH-sensitive probes using derivatives of aminophenol, including compounds similar to N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline. These probes are useful for measuring intracellular pH, a crucial aspect in understanding cellular processes (Rhee, Levy, & London, 1995).

  • Metabonomic Assessment : Bundy et al. (2002) explored the metabolic changes in earthworms exposed to various xenobiotics, including compounds similar to N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline. This research contributes to understanding how environmental contaminants impact biological systems at a metabolic level (Bundy et al., 2002).

  • Chemical Synthesis and Biological Activity : Chan, Specian, and Pawson (1982) synthesized fluorinated compounds, including those related to N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline, to study their antipapilloma effects. This research is significant for medicinal chemistry, particularly in the development of compounds with potential therapeutic applications (Chan, Specian, & Pawson, 1982).

  • Protective Group in Organic Synthesis : Wipf and Reeves (1999) developed a fluorous alkoxy ethyl ether protecting group for purifying organic molecules, demonstrating the versatility of compounds like N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline in synthetic chemistry (Wipf & Reeves, 1999).

  • Synthesis of Radiopharmaceuticals : Stoll, Ermert, Oya, Kung, and Coenen (2004) discussed the use of fluorophenol derivatives in the synthesis of radiopharmaceuticals, highlighting the application of fluorinated compounds in medical imaging (Stoll et al., 2004).

properties

IUPAC Name

N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-2-13-3-9-16(10-4-13)19-12-11-18-15-7-5-14(17)6-8-15/h3-10,18H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFPLLHFDJTRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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